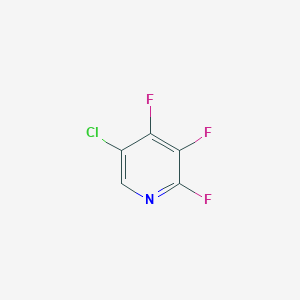

5-Chloro-2,3,4-trifluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5HClF3N |

|---|---|

Molecular Weight |

167.51 g/mol |

IUPAC Name |

5-chloro-2,3,4-trifluoropyridine |

InChI |

InChI=1S/C5HClF3N/c6-2-1-10-5(9)4(8)3(2)7/h1H |

InChI Key |

JSFBYKBWRWVALS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange via Potassium/Cesium Fluoride Mixtures

Methodology :

- Starting Material : 2,3,4-Trichloro-5-fluoropyridine or 2,3,4,5-tetrachloropyridine.

- Fluorination : A mixture of potassium fluoride (KF) and cesium fluoride (CsF) in sulfolane/dimethyl sulfoxide (DMSO) solvent system at 145–190°C for 17–19 hours.

- Key Step : Sequential temperature control (145°C → 190°C) ensures selective substitution at the 2-, 3-, and 4-positions.

Performance :

| Parameter | Value |

|---|---|

| Yield | 90% |

| Purity | 99.8% |

| Reaction Time | 36 hours |

| Solvent Ratio | Sulfolane:DMSO (1:1) |

Advantages : High yield, scalability, and minimal byproducts. Limitations : Prolonged reaction time and high catalyst load.

High-Pressure Anhydrous Hydrogen Fluoride (HF) Fluorination

Methodology :

- Starting Material : 2,3,4-Trichloro-5-(trichloromethyl)pyridine.

- Reaction : Liquid-phase treatment with anhydrous HF at 170–200°C under 200–260 psig pressure.

- Mechanism : Radical-mediated halogen exchange facilitated by FeCl₃ catalyst.

Performance :

| Parameter | Value |

|---|---|

| Yield | 83–85% |

| Selectivity | >90% |

| Pressure | 240–260 psig |

Advantages : Continuous production capability. Limitations : Corrosive reagents, specialized equipment (Monel autoclaves).

Sandmeyer Reaction-Based Synthesis

Methodology :

- Starting Material : 2-Aminopyridine.

- Steps :

Performance :

| Parameter | Value |

|---|---|

| Overall Yield | 75–80% |

| Key Intermediate | 2,3,5-Trichloropyridine |

Advantages : Utilizes inexpensive starting materials. Limitations : Multi-step purification required.

Solvent-Mediated Phase-Transfer Catalysis

Methodology :

- Catalyst : Tetra-n-octylphosphonium bromide.

- Conditions : Sulfolane/N-methylpyrrolidone (NMP) solvent at 215°C.

- Outcome : Direct conversion of 2,3,4,5-tetrachloropyridine to target compound via selective fluorination.

Performance :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Space-Time Yield | 18.2 g/L·h |

Advantages : Enhanced reaction rates. Limitations : Catalyst cost and solvent recovery.

Low-Temperature Metalation-Iodination

Methodology :

- Starting Material : 5-Chloro-2-(trifluoromethyl)pyridine.

- Steps :

Performance :

| Parameter | Value |

|---|---|

| Intermediate Yield | 70–75% |

| Final Purity | >95% |

Advantages : Precise regiocontrol. Limitations : Cryogenic conditions.

Continuous Distillation-Assisted Fluorination

Methodology :

- Setup : Reactive distillation column with KF/sulfolane.

- Process : In-situ removal of 5-chloro-2,3,4-trifluoropyridine to shift equilibrium.

Performance :

| Parameter | Value |

|---|---|

| Conversion | 92% |

| Energy Consumption | High |

Advantages : High selectivity. Limitations : Energy-intensive.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Equipment Complexity |

|---|---|---|---|---|

| KF/CsF Mixtures | 90 | High | Moderate | Moderate |

| Anhydrous HF | 85 | Medium | Low | High |

| Sandmeyer Route | 80 | Low | High | Low |

| Phase-Transfer | 82 | High | Moderate | Moderate |

| Metalation | 75 | Low | High | High |

| Reactive Distillation | 92 | High | Low | High |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3,4-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of halogen atoms makes it highly reactive towards nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reactions with nucleophiles such as amines, thiols, and alkoxides are common.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, reactions with amines can yield amino-substituted pyridines, while reactions with thiols can produce thio-substituted derivatives .

Scientific Research Applications

5-Chloro-2,3,4-trifluoropyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Industry: It is used in the production of specialty chemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3,4-trifluoropyridine involves its interaction with various molecular targets. The electron-withdrawing effects of the halogen atoms enhance its reactivity towards nucleophiles, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, altering its oxidation state and forming new derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridines with Chloro and Fluoro Substituents

5-Chloro-2,3-difluoropyridine (C₅H₂ClF₂N)

- Structure : Chlorine at position 5, fluorine at positions 2 and 3.

- Properties : Reduced fluorine content compared to the target compound, likely resulting in a lower melting point and altered reactivity. Similar derivatives are intermediates in agrochemical synthesis .

3-Chloro-2,4,5,6-Tetrafluoropyridine (C₅ClF₄N)

- Structure : Chlorine at position 3, fluorine at positions 2, 4, 5, and 4.

- Properties : Melting point: 71°C . Higher fluorine content increases electron-withdrawing effects, enhancing stability but reducing nucleophilic substitution reactivity. Used in fluorinated material synthesis .

2-Chloro-5-iodopyridine (C₅H₃ClIN)

Chloro-Trifluoromethylpyridines

5-Chloro-2-(trifluoromethyl)pyridine (C₆H₃ClF₃N)

- Structure : Chlorine at position 5, trifluoromethyl (-CF₃) at position 2.

- Properties : The -CF₃ group imparts strong electron-withdrawing effects, enhancing resistance to oxidation. Used in drug discovery, particularly for CNS-targeting molecules .

Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate (C₉H₅ClF₃NO₂)

Comparative Data Table

Biological Activity

5-Chloro-2,3,4-trifluoropyridine is a halogenated pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of chlorine and three fluorine atoms on the pyridine ring. These substitutions significantly influence its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Investigations have shown that this compound may possess antimicrobial effects against certain bacteria and fungi.

- Anticancer Potential : Preliminary studies suggest it could inhibit the growth of cancer cells through specific molecular interactions.

- Enzyme Inhibition : It has been evaluated for its potential to inhibit key enzymes involved in disease processes, such as cholinesterases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Halogen Bonding : The halogen atoms can form non-covalent interactions with biological macromolecules.

- Hydrogen Bonding : The compound can participate in hydrogen bonding, influencing enzyme activity and receptor binding.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects depending on the context of application.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of this compound derivatives. The research demonstrated that specific modifications to the trifluoropyridine structure enhanced cytotoxicity against several cancer cell lines. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 (Breast) |

| 5-Chloro-2-fluoropyridine | 25.0 | A549 (Lung) |

The results indicated that the trifluoromethyl group plays a crucial role in enhancing biological activity through increased lipophilicity and improved binding affinity to target proteins .

Antimicrobial Studies

In another investigation focused on antimicrobial properties, this compound was tested against various bacterial strains. The findings showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent worth further exploration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-fluoropyridine | Lacks additional fluorines | Moderate antimicrobial |

| 2,3-Dichloropyridine | Increased reactivity | Higher cytotoxicity |

| 4-Iodo-2-fluoropyridine | Different halogenation pattern | Variable enzyme inhibition |

The unique combination of chlorine and trifluoromethyl groups in this compound contributes to its distinct reactivity and biological profile compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.